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Sodium D-glutamate - 32342-59-9

Sodium D-glutamate

Catalog Number: EVT-13867313
CAS Number: 32342-59-9
Molecular Formula: C5H7NNa2O4
Molecular Weight: 191.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sodium D-glutamate, commonly known as monosodium glutamate, is the sodium salt of glutamic acid, a non-essential amino acid. The chemical formula for monosodium glutamate is C5H8NO4Na\text{C}_5\text{H}_8\text{N}\text{O}_4\text{Na}, and its IUPAC name is sodium 2-aminopentanedioate . This compound is widely recognized for its flavor-enhancing properties, particularly in Asian cuisine, where it intensifies the umami taste of foods .

Source

Monosodium glutamate was first isolated by Japanese chemist Kikunae Ikeda in 1908 from kombu, a type of edible seaweed. It occurs naturally in various foods, including tomatoes, cheeses, and certain meats . Today, the majority of monosodium glutamate is produced through fermentation processes involving carbohydrates derived from sugar beets, sugar cane, or molasses .

Classification

Sodium D-glutamate belongs to the class of compounds known as amino acids and their derivatives. It is classified as a flavor enhancer and is often labeled as E621 in food products .

Synthesis Analysis

Methods

Monosodium glutamate can be synthesized through three primary methods:

  1. Hydrolysis of Vegetable Proteins: This method involves breaking down proteins using hydrochloric acid to release glutamic acid, which is then neutralized with sodium hydroxide to produce monosodium glutamate.
  2. Chemical Synthesis: Direct chemical synthesis using acrylonitrile was prevalent from 1962 to 1973 but has largely been replaced by fermentation methods due to economic and environmental considerations.
  3. Bacterial Fermentation: Currently, the dominant method involves fermenting carbohydrates (like those from sugar beets or molasses) using specific strains of bacteria such as Corynebacterium species. These bacteria excrete L-glutamate into the culture broth, which is subsequently neutralized with sodium ions to produce monosodium glutamate .

Technical Details

The fermentation process typically involves culturing bacteria in a nutrient-rich medium under controlled conditions. After fermentation, the broth undergoes filtration, concentration, and crystallization to isolate monosodium glutamate .

Molecular Structure Analysis

Structure

Monosodium glutamate exists primarily in its zwitterionic form in solid state, which features both positive and negative charges within the same molecule. The structure can be represented as follows:

 OOC CH NH3+ CH2 2 COO\text{ OOC CH NH}_3^+\text{ CH}_2\text{ 2 COO}^−

Data

  • Molecular Weight: 169.11 grams/mole (anhydrous), 187.12 grams/mole (monohydrate).
  • Melting Point: Approximately 232 °C (decomposes upon heating) .
Chemical Reactions Analysis

Monosodium glutamate is stable under typical cooking conditions but decomposes at high temperatures (above 232 °C), releasing nitrogen oxides and other potentially toxic fumes . In aqueous solutions, it dissociates into sodium cations (Na+\text{Na}^+) and glutamate anions (C5H8NO4\text{C}_5\text{H}_8\text{NO}_4^-), contributing to its flavor-enhancing properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Odorless.
  • Solubility: Highly soluble in water (740 grams per liter at room temperature) and insoluble in organic solvents like ether.
  • Density: Approximately 26.2 grams per cubic centimeter for saturated solutions at 20 °C .

Chemical Properties

  • pH Range: Solutions typically have a pH between 6.7 and 7.2.
  • Stability: Generally stable under food-processing conditions; does not break down during cooking.
  • Reactivity: Exhibits Maillard reactions at high temperatures when combined with sugars .
Applications

Monosodium glutamate is predominantly used as a flavor enhancer in various food products such as soups, sauces, snacks, and processed foods. It plays a crucial role in enhancing the umami flavor profile of dishes, making it a staple ingredient in culinary practices worldwide . Additionally, it has applications in scientific research related to neurobiology due to its role as a neurotransmitter precursor in the brain .

Biosynthesis Pathways & Enzymatic Specificity

Microbial Fermentation Processes for D-Glutamate Production

Microbial fermentation represents the primary industrial method for glutamate production, though traditional approaches focus predominantly on the L-enantiomer. Recent studies reveal that certain bacterial strains possess specialized metabolic pathways for D-glutamate synthesis, particularly under specific environmental conditions. In Syntrophus aciditrophicus, a syntrophic bacterium, isotopic labeling experiments using [1-¹³C]acetate and [¹³C]bicarbonate demonstrated two distinct glutamate biosynthesis routes: approximately 30–40% of glutamate is synthesized via the Re-citrate synthase pathway, while the majority (60–70%) originates from the reductive carboxylation of succinate. This succinate-mediated pathway involves crotonyl-CoA hydration to 4-hydroxybutyryl-CoA, enabling efficient D-glutamate production without conventional Krebs cycle enzymes [1].

Table 1: Metabolic Pathways for D-Glutamate Synthesis in Microorganisms

OrganismPrimary PathwayKey IntermediateLabeling Efficiency
S. aciditrophicusReductive succinate carboxylation4-Hydroxybutyryl-CoA60–70% of total glutamate
S. aciditrophicusRe-citrate synthaseOxaloacetate30–40% of total glutamate
E. coli (stressed)Glutamate racemase activationL-Glutamate1:6 (D:L ratio)

Notably, carbon and nitrogen starvation stress induces significant D-glutamate accumulation in Escherichia coli. Liquid chromatography-mass spectrometry (LC-MS) analyses of stressed cells show a D-glutamate to L-glutamate ratio of 1:6 after 10 hours, declining to 1:12 by 24 hours. This accumulation coincides with elevated glutamate racemase activity, confirming the enzyme’s role in microbial D-glutamate production under nutrient-limited conditions [6]. Fermentative approaches using Corynebacterium glutamicum typically yield L-glutamate; however, enzymatic conversion strategies leveraging purified glutamate racemase from Bacillus species enable subsequent isomer separation to obtain the D-form [9] [10].

Racemization Mechanisms in Glutamate-Producing Bacteria

Glutamate racemases (RacE) catalyze the stereoinversion of L-glutamate to D-glutamate through a conserved two-base mechanism. X-ray crystallographic studies of Bacillus anthracis RacE isozymes reveal that RacE1 and RacE2, despite sharing 67% sequence homology, exhibit distinct quaternary structures. Both enzymes form dimers with "tail-to-tail" monomer orientation, where catalytic cysteine residues (Cys73 and Cys184) abstract protons from opposite faces of the glutamate substrate. Specifically, Cys73 deprotonates D-glutamate while Cys184 deprotonates L-glutamate, enabling bidirectional racemization without cofactors [3] [8].

Table 2: Structural and Functional Properties of Bacterial Glutamate Racemases

IsozymeOrganismOligomeric StateKey Catalytic Residueskcat (s−1)
RacE1B. anthracisTail-to-tail dimerCys73, Cys184, Asp10140.8 (L→D) / 133.5 (D→L)
RacE2B. anthracisTail-to-tail dimerCys73, Cys184, Asp3689.4 (L→D) / 84.3 (D→L)
MurIE. coliMonomericCys74, Cys18538.0 (bidirectional)

A critical structural distinction occurs at the active site entrance: RacE1 contains alanine at position 149, creating a less sterically hindered substrate channel compared to RacE2's valine. This variance influences inhibitor binding efficiency and suggests evolutionary optimization for differential cellular roles. Genetic studies confirm that racE2 knockout severely impairs B. anthracis growth, indicating its essential function in D-glutamate provision for peptidoglycan biosynthesis [3]. Beyond cell wall metabolism, E. coli glutamate racemase modulates DNA gyrase activity when complexed with UDP-N-acetylmuramyl-L-alanine—a peptidoglycan precursor. This interaction suppresses plasmid replication efficiency, revealing unexpected crosstalk between D-amino acid metabolism and nucleic acid processing [8].

Substrate Specificity of Glutamate Racemases in Prokaryotic Systems

Glutamate racemases exhibit stringent substrate selectivity for glutamate over other amino acids. Kinetic analyses of B. anthracis RacE isozymes confirm no detectable activity toward aspartate, asparagine, serine, alanine, or lysine. This specificity arises from precise molecular recognition mechanisms: conserved residues (Asp10, Asp36, Glu152, His186) position the α-carboxyl and α-amino groups of glutamate via hydrogen bonding, while a hydrophobic pocket accommodates the γ-carboxyl moiety. Mutagenesis of Asp10 in RacE1 reduces catalytic efficiency (kcat/Km) by >95%, underscoring its role in transition-state stabilization [3] [8].

Environmental factors dynamically regulate racemase specificity. In E. coli, nutrient starvation induces conformational shifts that enhance RacE affinity for L-glutamate, increasing D-glutamate output. UDP-N-acetylmuramyl peptides—peptidoglycan intermediates—allosterically activate racemases by lowering the Km for glutamate. This feedforward mechanism ensures adequate D-glutamate supply during cell wall stress [6] [8]. Species-specific variations occur: Aquifex pyrophilus racemase adopts a "head-to-head" dimeric arrangement with divergent substrate access channels compared to Bacillus enzymes, though catalytic residues remain conserved. Such structural diversity highlights adaptive evolution for niche-specific metabolic demands while preserving stereoconversion functionality [3].

Properties

CAS Number

32342-59-9

Product Name

Sodium D-glutamate

IUPAC Name

disodium;(2R)-2-aminopentanedioate

Molecular Formula

C5H7NNa2O4

Molecular Weight

191.09 g/mol

InChI

InChI=1S/C5H9NO4.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1

InChI Key

PXEDJBXQKAGXNJ-HWYNEVGZSA-L

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+]

Isomeric SMILES

C(CC(=O)[O-])[C@H](C(=O)[O-])N.[Na+].[Na+]

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